
1-(3-Bromoprop-1-ynyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromoprop-1-ynyl)-2-methylbenzene is an organic compound with the molecular formula C10H9Br. It is a derivative of benzene, where a bromoprop-1-ynyl group is attached to the benzene ring at the first position, and a methyl group is attached at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-ynyl)-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 2-methylphenylacetylene using bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane at low temperatures . Another method involves the use of phosphorus tribromide and N,N-dimethylformamide in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromoprop-1-ynyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the prop-1-ynyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dichloromethane.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Addition Reactions: Products include dibromoalkanes or bromoalkenes, depending on the specific addition reaction.
Oxidation and Reduction Reactions: Products include ketones or alkanes, respectively.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromoprop-1-ynyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Bromoprop-1-ynyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the prop-1-ynyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromoprop-1-ynyl)-2-methylbenzene can be compared with similar compounds such as:
3-Bromo-1-(trimethylsilyl)-1-propyne: This compound has a trimethylsilyl group instead of a methyl group, which affects its reactivity and applications.
Propargyl Bromide: This compound lacks the benzene ring and has different reactivity and applications.
1-Bromo-2-(3-bromoprop-1-ynyl)benzene: This compound has an additional bromine atom on the benzene ring, which influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a prop-1-ynyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(3-bromoprop-1-ynyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGEZFXHQXARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35851-22-0 |
Source


|
| Record name | 1-(3-bromoprop-1-yn-1-yl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
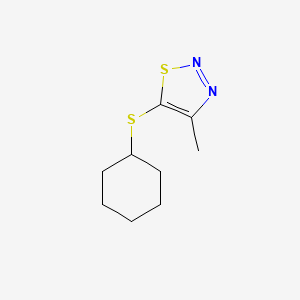
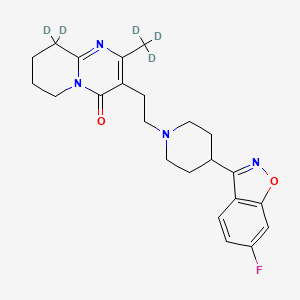
![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)
![methyl 2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate hydrochloride](/img/structure/B2424518.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2424519.png)
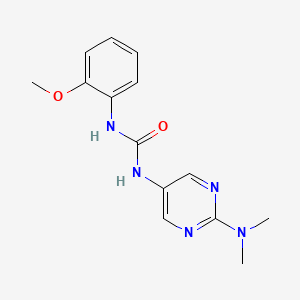
![2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2424523.png)



![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)
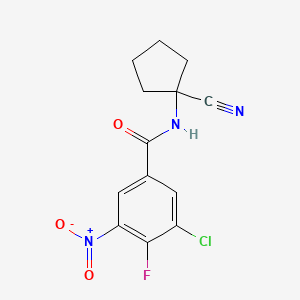
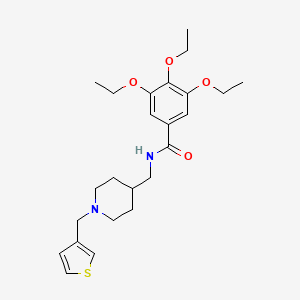
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
